molecular formula C7H3Cl2NO B2387004 3,4-Dichloro-2-hydroxybenzonitrile CAS No. 115661-18-2

3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004
CAS No.: 115661-18-2
M. Wt: 188.01
InChI Key: PKURWWNWSLXZHM-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorophenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination of phenol derivatives followed by cyanation. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 3,4-dichloro-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The presence of chlorine atoms and the hydroxyl group enhances its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzonitrile
  • 3,5-Dibromo-4-hydroxybenzonitrile
  • 3,5-Diiodo-4-hydroxybenzonitrile

Uniqueness

3,4-Dichloro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound in research and industry.

Biological Activity

3,4-Dichloro-2-hydroxybenzonitrile (DCB) is a halogenated aromatic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two chlorine atoms and a hydroxyl group attached to a benzene ring, along with a nitrile functional group. Its chemical formula is C7_7H4_4Cl2_2NO. The presence of these functional groups enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that DCB exhibits significant antimicrobial activity. Its mechanism of action primarily involves the disruption of microbial cell membranes and the inhibition of essential enzymes necessary for microbial survival. Studies have shown that DCB can effectively target various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of DCB against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxic Effects

In addition to its antimicrobial properties, DCB has been evaluated for its cytotoxic effects on human cell lines. Research involving Hep G2 (liver) and HEK293T (kidney) cells has demonstrated that DCB can induce cell death at certain concentrations, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity of DCB on Human Cell Lines

Cell LineConcentration (µg/mL)Viability (%)Reference
Hep G21085
HEK293T2070

The biological activity of DCB is attributed to its ability to interact with specific molecular targets within cells. The chlorine atoms enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, DCB may inhibit key enzymes involved in metabolic processes, leading to cell death or growth inhibition.

Study on Antimicrobial Efficacy

A notable case study examined the efficacy of DCB against multidrug-resistant strains of bacteria. The study found that DCB not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics. This suggests that DCB could be developed into a novel therapeutic agent for treating resistant infections .

Evaluation of Cytotoxicity

Another study focused on assessing the cytotoxic effects of DCB on cancer cell lines. The results indicated that DCB significantly reduced cell viability in a dose-dependent manner. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Applications in Drug Development

Given its promising biological activities, DCB is being investigated for potential applications in drug development. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are exploring various derivatives of DCB to optimize its pharmacological profile for use in treating infections and cancers .

Properties

IUPAC Name

3,4-dichloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURWWNWSLXZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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